2-Benzyl-2-azaspiro[3.3]heptan-6-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2-azaspiro[3.3]heptan-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c15-12-6-13(7-12)9-14(10-13)8-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILCXMJWMVATTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)CC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Structural Elucidation and Conformational Analysis of Azaspiro 3.3 Heptane Systems
High-Resolution Spectroscopic Methodologies for Complex Azaspiro[3.3]heptanes
High-resolution spectroscopy is indispensable for elucidating the intricate structures of azaspiro[3.3]heptane derivatives. Techniques such as Nuclear Magnetic Resonance (NMR), vibrational, and electronic spectroscopy provide complementary information, enabling a thorough structural assignment.
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for unambiguously determining the constitution and stereochemistry of complex molecules like 2-benzyl-2-azaspiro[3.3]heptan-6-ol in solution. iaea.orgnih.gov By resolving overlapping signals in a simple one-dimensional spectrum into multiple dimensions, these experiments reveal through-bond and through-space correlations between nuclei. iaea.org
For a molecule such as this compound, a suite of NMR experiments would be employed for full structural elucidation:
¹H NMR: This experiment identifies the number of distinct proton environments and their neighboring protons through spin-spin coupling. The benzylic protons (CH₂) and the proton attached to the hydroxyl-bearing carbon (CH-OH) would exhibit characteristic chemical shifts.
¹³C NMR: This provides information on the different carbon environments within the molecule. The signals for the spirocyclic carbon, the carbons adjacent to the nitrogen, and the carbinol carbon are particularly diagnostic.
2D Correlation Spectroscopy (COSY): This experiment maps out proton-proton (¹H-¹H) coupling networks, allowing for the tracing of proton connectivity through the spirocyclic framework. For instance, it would confirm the coupling between the CH-OH proton and its neighbors on the cyclobutane (B1203170) ring.
Heteronuclear Single Quantum Coherence (HSQC): This spectrum correlates directly bonded proton and carbon pairs (¹H-¹³C), enabling the definitive assignment of each carbon signal based on the chemical shift of its attached proton.
Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for identifying quaternary carbons (like the spiro-carbon) and for connecting different fragments of the molecule, such as linking the benzyl (B1604629) group to the nitrogen atom of the azaspiro[3.3]heptane core.
Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D experiment identifies protons that are close in space, irrespective of their bonding connectivity. mdpi.com This is particularly vital for determining the stereochemistry and preferred conformation of the molecule, for example, by observing the spatial relationship between the benzyl group protons and the protons on the spirocyclic rings.
While specific spectral data for this compound is not widely published, data for analogous compounds like 6-benzyl-2-oxa-6-azaspiro[3.3]heptane provides insight into the expected chemical shifts. chemicalbook.com
Table 1: Representative NMR Data for a Related Azaspiro[3.3]heptane Derivative
| Nucleus | Compound Fragment | Expected Chemical Shift (ppm) | Key 2D NMR Correlations |
|---|---|---|---|
| ¹H | Aromatic (C₆H₅) | 7.2-7.4 | COSY within the ring; HMBC to benzylic CH₂ |
| ¹H | Benzylic (N-CH₂-Ph) | ~3.5 | HMBC to aromatic carbons and azetidine (B1206935) ring carbons |
| ¹H | Azetidine Ring (CH₂) | ~3.4 | COSY and NOESY correlations to other ring protons |
| ¹H | Carbinol (CH-OH) | ~4.0-4.5 | COSY to adjacent cyclobutane protons; HSQC to carbinol carbon |
| ¹³C | Aromatic (C₆H₅) | 127-138 | HSQC to aromatic protons |
| ¹³C | Benzylic (N-CH₂-Ph) | ~63 | HSQC to benzylic protons |
| ¹³C | Azetidine Ring (CH₂) | ~62 | HSQC to azetidine protons |
| ¹³C | Carbinol (CH-OH) | ~65-70 | HSQC to carbinol proton |
| ¹³C | Spiro Carbon | ~38 | HMBC to multiple ring protons |
Note: The chemical shifts are approximate and based on data for analogous structures. Actual values for this compound may vary.
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For this compound, key expected absorptions would include:
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol functional group.
C-H stretches: Aromatic C-H stretches appearing just above 3000 cm⁻¹ and aliphatic C-H stretches appearing just below 3000 cm⁻¹.
C-N stretch: Typically observed in the 1020-1250 cm⁻¹ range.
C-O stretch: A strong band in the 1000-1260 cm⁻¹ region, associated with the carbinol group.
Aromatic C=C bends: Peaks in the 1450-1600 cm⁻¹ region are indicative of the benzyl group's phenyl ring.
Electronic spectroscopy (UV-Visible) probes the electronic transitions within the molecule. The primary chromophore in this compound is the benzyl group. One would expect to observe absorption bands in the UV region characteristic of the π → π* transitions of the benzene (B151609) ring, typically around 254-260 nm.
X-ray Crystallography for Solid-State Structure Determination and Conformational Insights
X-ray crystallography provides the most definitive and high-resolution data on the three-dimensional structure of a molecule in the solid state. nih.gov This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, offering unparalleled insight into the molecule's conformation.
While the specific crystal structure of this compound is not publicly available, analysis of related azaspiro[3.3]heptane derivatives reveals key structural features. researchgate.netacs.org For example, the crystal structure of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane demonstrates the puckered nature of the four-membered rings. acs.org The analysis of tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate also confirms the strained spirocyclic system. researchgate.net
From these related structures, we can infer the expected solid-state conformation of this compound. The two four-membered rings (azetidine and cyclobutane) are not planar but adopt a puckered conformation to alleviate some of the inherent ring strain. The spirocyclic fusion enforces a rigid, perpendicular orientation of the two rings. The benzyl and hydroxyl substituents will occupy specific pseudo-axial or pseudo-equatorial positions on this rigid scaffold, influencing crystal packing through intermolecular interactions like hydrogen bonding from the hydroxyl group.
Table 2: Typical Crystallographic Parameters for Azaspiro[3.3]heptane Rings
| Parameter | Typical Value | Significance |
|---|---|---|
| C-C Bond Length (in ring) | ~1.54 - 1.56 Å | Typical for sp³-sp³ carbon bonds in a strained ring. |
| C-N Bond Length (in ring) | ~1.47 - 1.49 Å | Typical for a tertiary amine within a four-membered ring. |
| Intra-ring Bond Angles | ~87° - 92° | Deviates significantly from the ideal tetrahedral angle (109.5°), indicating angle strain. |
| Ring Puckering Angle | Variable (e.g., ~10-30°) | Quantifies the deviation of the ring from planarity. |
Note: Data is generalized from published crystal structures of azaspiro[3.3]heptane derivatives.
Conformational Dynamics of the Azaspiro[3.3]heptane System
The unique spiro[3.3]heptane core, composed of two fused cyclobutane rings, possesses a distinct conformational profile governed by a balance of competing steric and electronic factors.
The azaspiro[3.3]heptane skeleton is characterized by significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ tetrahedral angle of 109.5°. wikipedia.org This strain is a combination of angle strain (from compressed bond angles, ~90°) and torsional strain (from eclipsing interactions of substituents on adjacent carbons). wikipedia.org To mitigate this strain, the cyclobutane and azetidine rings are not planar but adopt a puckered or bent conformation. This puckering slightly reduces torsional strain at the cost of a small increase in angle strain. The spiro-junction itself creates a highly rigid structure with limited conformational freedom compared to monocyclic or larger bicyclic systems. researchgate.net
Benzyl Group: The N-benzyl group introduces steric bulk. The nitrogen atom in the azetidine ring undergoes rapid inversion, but the presence of the bulky benzyl group may create a preference for one invertomer over the other. The orientation of the benzyl group relative to the spiro-system will be a key conformational feature.
Computational Chemistry and Theoretical Investigations of Azaspiro 3.3 Heptane Systems
Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and inherent reactivity of molecules. For 2-Benzyl-2-azaspiro[3.3]heptan-6-ol, QM calculations can provide insights into electron distribution, orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), and electrostatic potential. These calculations help in predicting sites susceptible to electrophilic or nucleophilic attack, which is crucial for understanding its biochemical interactions and metabolic fate.
While specific QM studies on this compound are not extensively documented in publicly available literature, the principles of such analyses are well-established. For instance, Density Functional Theory (DFT) is a common QM method used to investigate the electronic properties of organic molecules. Such calculations would reveal the influence of the benzyl (B1604629) group and the hydroxyl group on the electron density of the azaspiro[3.3]heptane core. The nitrogen atom, with its lone pair of electrons, and the oxygen atom of the hydroxyl group are expected to be key sites of electronic activity.
Molecular Dynamics Simulations for Conformational Flexibility and Ligand-Target Interactions
Molecular dynamics (MD) simulations offer a powerful tool to explore the conformational landscape and dynamic behavior of molecules like this compound over time. The spirocyclic nature of the azaspiro[3.3]heptane core imparts significant rigidity to the molecule. However, the benzyl group and the hydroxyl substituent introduce degrees of conformational freedom.
Theoretical Prediction of Molecular Properties Relevant to Research Design
Computational methods are widely used to predict key physicochemical properties that are important in the early stages of research and drug design.
The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes and is calculated from the surface contributions of polar atoms. For a close analog, benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate , the computed TPSA is 49.8 Ų. nih.gov This value suggests a moderate degree of polarity. The presence of the hydroxyl group (-OH) and the nitrogen atom in this compound allows it to act as both a hydrogen bond donor (from the OH group) and a hydrogen bond acceptor (at the N and O atoms). These hydrogen bonding capabilities are crucial for its interaction with biological macromolecules.
Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate , the predicted XLogP3 value is 1.4. nih.gov This indicates a relatively low lipophilicity. The introduction of the azaspiro[3.3]heptane motif has been studied as a strategy to modulate lipophilicity in drug candidates.
| Compound/Fragment | Predicted Property | Value | Source |
| Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | TPSA | 49.8 Ų | nih.gov |
| Benzyl 6-hydroxy-2-azaspiro[3.3]heptane-2-carboxylate | XLogP3 | 1.4 | nih.gov |
| 2-Azaspiro[3.3]heptan-6-ol | Molecular Formula | C6H11NO | nih.gov |
Computational Elucidation of Reaction Mechanisms in Azaspiro[3.3]heptane Synthesis and Transformation
Computational chemistry plays a vital role in understanding the mechanisms of chemical reactions, helping to optimize reaction conditions and predict the formation of byproducts. The synthesis of the azaspiro[3.3]heptane core often involves multi-step sequences. For example, a common route involves the formation of the two four-membered rings. nih.govfigshare.com
Theoretical calculations can be employed to model the transition states and intermediates of key bond-forming steps. For instance, in the synthesis of related 2-oxa-6-azaspiro[3.3]heptanes, computational studies could elucidate the energetics of the cyclization reactions, comparing different potential pathways and identifying the most favorable one. nih.gov While specific computational studies on the synthesis of this compound are not prominent in the literature, the established methodologies for studying reaction mechanisms of similar heterocyclic compounds would be directly applicable. Such studies would involve calculating the activation energies for each step, thus providing a detailed picture of the reaction coordinate.
Structure Activity Relationship Sar Studies and Molecular Design Principles in Research Contexts
Azaspiro[3.3]heptane as Bioisosteric Scaffolds for Enhanced Molecular Properties in Research Design
In the realm of medicinal chemistry, the quest for novel molecular scaffolds that can confer improved pharmacological properties upon drug candidates is perpetual. The azaspiro[3.3]heptane core has emerged as a significant three-dimensional (3D) scaffold, particularly as a bioisosteric replacement for more traditional saturated heterocycles like piperidine (B6355638). researchgate.netresearchgate.netnih.govmedchemexpress.com Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The adoption of the 2-azaspiro[3.3]heptane motif is a strategic design choice aimed at optimizing a molecule's spatial arrangement, physicochemical characteristics, and ultimately, its interaction with biological targets. researchgate.net
The rationale for using azaspiro[3.3]heptane as a piperidine bioisostere stems from its unique structural and conformational properties. researchgate.netx-mol.com Unlike the flexible chair and boat conformations of piperidine, the spirocyclic nature of azaspiro[3.3]heptane, which consists of two fused four-membered rings, introduces a significant degree of rigidity. researchgate.net This rigidity can be advantageous in drug design, offering a more defined orientation of substituents and reducing the entropic penalty upon binding to a target protein.
Research has shown that replacing a piperidine ring with an azaspiro[3.3]heptane can lead to tangible changes in a compound's physicochemical profile. For instance, initial profiling has indicated that such a replacement can decrease the parent compound's basicity while increasing its lipophilicity. researchgate.net These modifications can have profound effects on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) properties.
The table below provides a comparative overview of key physicochemical properties for these heterocyclic scaffolds, highlighting the strategic advantages of employing azaspiro[3.3]heptanes in drug discovery programs.
| Property | Piperidine | Morpholine (B109124)/Piperazine (B1678402) | Azaspiro[3.3]heptane | Rationale for Use in Drug Design |
| Conformational Flexibility | High (Chair-boat interconversion) | Moderate | Low (Rigid) | Reduces entropic penalty upon binding, leading to potentially higher affinity. researchgate.net |
| 3D Character | Moderate | Moderate | High | Provides "escape from flatland," which is correlated with improved solubility and clinical success. nih.gov |
| Basicity (pKa) | Typically ~11 | Piperazine: ~9.8, ~5.6; Morpholine: ~8.5 | Lower than piperidine | Modulating pKa can alter target engagement and pharmacokinetic properties. researchgate.net |
| Lipophilicity (LogP/LogD) | Varies with substitution | Generally lower (more polar) | Generally higher than piperidine | Can be tuned to enhance membrane permeability and other ADME properties. researchgate.netnih.gov |
| Metabolic Stability | Often susceptible to metabolism | Can improve metabolic stability | Can block sites of metabolic vulnerability | Strategic placement can enhance compound half-life. nih.govnih.gov |
This table is generated based on comparative data and principles discussed in the referenced literature.
The conformational rigidity inherent to the spirocyclic framework is a key determinant of its utility in enhancing ligand-target specificity. researchgate.net While flexible ligands can adapt to multiple targets, leading to off-target effects, rigid ligands present a more defined pharmacophore. This pre-organization of the molecule into a bioactive conformation can lead to more selective and higher-affinity interactions with the intended target. nih.gov
Proteins are not static entities; they exist as an ensemble of different conformations. nih.gov A ligand can bind to and stabilize a specific pre-existing conformation. The constrained nature of the azaspiro[3.3]heptane scaffold limits the number of possible conformations the ligand can adopt, thereby increasing its selectivity for a particular protein state or binding pocket. researchgate.net This "conformational selection" can result in a more precise molecular recognition event, minimizing interactions with other proteins that may have similarly shaped but distinct binding sites. By locking the substituent vectors in a more defined three-dimensional space, the spirocyclic core ensures that the ligand's binding motifs are presented to the target in an optimal arrangement for high-potency engagement.
Rational Design Strategies for 2-Benzyl-2-azaspiro[3.3]heptan-6-ol Derivatives for Specific Molecular Target Engagement
The rational design of derivatives of this compound is centered on systematically modifying its structure to achieve potent and selective engagement with a desired biological target. This involves a deep understanding of structure-activity relationships (SAR), where specific chemical modifications are correlated with changes in biological activity.
The affinity of a ligand for its target is a critical parameter in drug design. For derivatives of this compound, the benzyl (B1604629) group, the hydroxyl group, and the spirocyclic core itself can be systematically modified to probe interactions with a target's binding site. Research into analogous spirocyclic ligands for targets such as the sigma-1 (σ1) receptor demonstrates this principle effectively. nih.gov
In such studies, different substituents are introduced onto the core scaffold, and the resulting analogues are tested for their binding affinity (Ki) against the recombinant protein target. For example, modifying a substituent can alter lipophilicity, hydrogen bonding capacity, or steric interactions, all of which influence binding. A study on spirocyclic σ1 receptor ligands revealed that increasing the size of a ring from piperidine to azepane led to a considerable increase in σ1 affinity. nih.gov Similarly, comparing piperidine and piperazine cores in other molecular series showed that the piperidine-containing compound had over 400-fold higher affinity for the σ1 receptor, underscoring the dramatic impact of the heterocyclic core. nih.gov
The following interactive table, based on published data for representative spirocyclic σ1 receptor ligands, illustrates how systematic modifications can impact binding affinity.
| Compound ID | Core Structure | R-Group | Ki (σ1) (nM) | Selectivity over σ2 Receptor |
| 5a | Spiro[azepane-tetrahydropyran] | Benzyl | 1.2 | 45-fold |
| 23a | Spiro[piperidine-tetrahydropyran] | Benzyl | 0.42 | 150-fold |
| 5i | Spiro[piperidine-tetrahydropyran] | (Pyridin-3-yl)methyl | 3.9 | >250-fold |
This table is representative of SAR data for spirocyclic ligands as described in the literature. nih.gov
A promising drug candidate must not only bind its target with high affinity but also possess favorable ADME properties, including metabolic stability and membrane permeability. The 2-azaspiro[3.3]heptane scaffold can be strategically employed to enhance these characteristics. Its rigid structure can shield metabolically labile sites within a molecule from degradation by metabolic enzymes, such as cytochrome P450s in liver microsomes. nih.gov
For example, in the development of derivatives of Procaspase-Activating Compound 1 (PAC-1), researchers systematically blocked sites of metabolic vulnerability, leading to analogues with significantly improved metabolic stability in rat liver microsomes and longer in vivo half-lives. nih.gov Similarly, spirocyclic σ1 receptor ligands have demonstrated promising metabolic stability in mouse liver microsomes. nih.gov Strategic modifications, such as the introduction of fluorine atoms or the replacement of a metabolically susceptible group with a more robust one, can be guided by in vitro metabolic assays.
The table below shows representative data on how structural modifications can improve metabolic stability.
| Compound | Key Structural Modification | % Remaining after 3 hours (Rat Liver Microsomes) |
| PAC-1 (Parent) | Unmodified | 38% |
| S-PAC-1 (Analogue) | Addition of 4-SO2NH2-Bn group | 84% |
This table is based on data for PAC-1 and its analogue to illustrate the principle of improving metabolic stability through structural modification. nih.gov
Mechanistic Research of this compound and Analogues with Biological Systems (in vitro)
Understanding the mechanism of action of a compound at a molecular level is crucial for its development. For this compound and its analogues, in vitro studies using purified recombinant proteins, cell-based assays, and other biochemical tools are essential to elucidate how they interact with biological systems. nih.gov
Mechanistic studies aim to answer fundamental questions: Does the compound act as an agonist, antagonist, or allosteric modulator of a receptor? Does it inhibit or activate an enzyme? Does it disrupt a protein-protein interaction? For instance, research on dual-acting ligands has identified compounds with antagonist activity at both the histamine (B1213489) H3 and sigma-1 receptors. nih.gov These activities are confirmed through functional assays that measure downstream signaling events following receptor engagement.
While the specific mechanistic interactions of this compound are proprietary or still under investigation, the purpose of such research is to build a comprehensive biological profile. This could involve, for example, investigating its ability to modulate the release of neurotransmitters like dopamine (B1211576) or serotonin (B10506) in synaptosomal preparations or assessing its impact on intracellular signaling pathways using reporter gene assays in engineered cell lines. nih.gov The synthesis of various functionalized derivatives of the 2-azaspiro[3.3]heptane core is explicitly aimed at providing tools for such biochemical and drug design investigations. nih.govuniv.kiev.ua
Molecular Target Identification and Characterization
There is currently no publicly available data from enzyme inhibition assays or receptor binding studies for this compound. Therefore, its molecular targets have not been identified or characterized.
Elucidation of Relevant Cellular Pathways and Molecular Interaction Mechanisms in in vitro Models
In the absence of published in vitro studies, the cellular pathways and molecular interaction mechanisms of this compound remain unknown.
Research Applications and Emerging Opportunities for 2 Benzyl 2 Azaspiro 3.3 Heptan 6 Ol and Its Scaffold
Role as Chemical Probes in Fundamental Biological Research and Mechanistic Studies
While direct applications of 2-Benzyl-2-azaspiro[3.3]heptan-6-ol as a chemical probe are not yet extensively documented, the inherent properties of the azaspiro[3.3]heptane scaffold position it as a promising platform for designing such tools. Chemical probes are essential for dissecting complex biological processes and elucidating the mechanisms of action of therapeutic agents. The rigid conformation of the azaspiro[3.3]heptane core can lead to higher binding affinity and selectivity for biological targets. researchgate.net
The synthesis of various functionalized azaspiro[3.3]heptanes, including those with multiple exit vectors, allows for the attachment of reporter groups such as fluorophores or biotin, which are necessary for their function as probes. nih.govresearchgate.net For instance, the development of 2-azaspiro[3.3]heptane derivatives as surrogates for piperidine (B6355638), a common motif in bioactive compounds, opens avenues for creating probes to study enzymes and receptors that recognize piperidine-containing ligands. shigematsu-bio.comresearchgate.net The introduction of a hydroxyl group, as in this compound, provides a convenient handle for further chemical modification to create libraries of potential chemical probes.
Advanced Materials Science Applications of Azaspiro[3.3]heptane-Containing Polymers and Functional Materials
The incorporation of unique molecular scaffolds into polymers and functional materials is a key strategy for developing materials with novel properties. Although the application of azaspiro[3.3]heptanes in materials science is an emerging area, their rigid and three-dimensional structure presents intriguing possibilities. The defined spatial arrangement of substituents on the azaspiro[3.3]heptane ring could be exploited to create polymers with specific topologies and functionalities.
The synthesis of bifunctional azaspiro[3.3]heptanes provides the necessary building blocks for polymerization reactions. These monomers could be integrated into polymer backbones or used as cross-linking agents to create materials with enhanced thermal stability and mechanical properties. The nitrogen atom within the scaffold can also be functionalized to introduce desired properties, such as conductivity or light-responsiveness, paving the way for the development of new functional materials for electronics, optics, or separation technologies. While specific examples of polymers derived from this compound are not yet reported, the foundational synthetic work on the scaffold suggests a fertile ground for future research in this domain. nih.govacs.org
Applications in Agrochemical Design and Environmental Chemistry Research
The principles of bioisosterism that make azaspiro[3.3]heptanes attractive in medicinal chemistry are also highly relevant to agrochemical design. The development of new pesticides and herbicides often relies on the discovery of novel scaffolds that can interact with biological targets in pests and weeds. The spiro[3.3]heptane core has been proposed as a non-collinear bioisostere for the phenyl ring, a ubiquitous component in many agrochemicals. chemrxiv.org Replacing a phenyl group with an azaspiro[3.3]heptane moiety can lead to compounds with improved metabolic stability and altered physicochemical properties, potentially resulting in more effective and environmentally benign agrochemicals.
Furthermore, understanding the environmental fate and impact of new chemical entities is a critical aspect of environmental chemistry. The stability of the azaspiro[3.3]heptane scaffold, while advantageous for its application, also necessitates studies on its persistence and degradation pathways in the environment. Research in this area would be crucial for the responsible development of any agrochemicals based on this scaffold.
Catalytic Applications and Ligand Design Incorporating Azaspiro[3.3]heptane Moieties (e.g., Pd-catalyzed reactions)
The field of catalysis has seen a significant impact from the development of novel ligand architectures. The rigid framework and the presence of heteroatoms make azaspiro[3.3]heptanes promising candidates for the design of new chiral ligands for asymmetric catalysis. Chiral phosphine (B1218219) ligands, for example, are crucial for many transition-metal-catalyzed reactions that produce enantiomerically pure compounds. nih.gov
A notable application of the azaspiro[3.3]heptane scaffold is in palladium-catalyzed cross-coupling reactions. For instance, 2,6-diazaspiro[3.3]heptanes have been successfully used as structural surrogates for piperazine (B1678402) in Pd-catalyzed aryl amination reactions. acs.org The synthesis of chiral azaspiro[3.3]heptane derivatives opens the door to their use as ligands in a wider range of asymmetric transformations. The nitrogen atom of the azetidine (B1206935) ring can be readily functionalized to coordinate with various transition metals, and the spirocyclic nature of the backbone can create a well-defined chiral environment around the metal center, leading to high enantioselectivity in catalytic reactions. The development of palladium complexes with N-heterocyclic carbene (NHC) ligands has also revolutionized cross-coupling reactions, and the azaspiro[3.3]heptane scaffold could be incorporated into novel NHC ligand designs. nih.gov
| Catalyst System | Reaction Type | Substrate Scope | Key Findings | Reference |
| Pd(dba)2 / L (L = 2,6-diazaspiro[3.3]heptane derivative) | Aryl Amination | Aryl bromides, aryl chlorides | The diazaspiro[3.3]heptane serves as an effective surrogate for piperazine, providing good to excellent yields in the amination of various aryl halides. | acs.org |
| Chiral Azaspiro[3.3]heptane-based Phosphine Ligands | Asymmetric Hydrogenation | Prochiral olefins | (Hypothetical) The rigid spirocyclic backbone could lead to high enantioselectivities in the reduction of prochiral double bonds. | N/A |
Development of Novel Methodologies in Organic Synthesis Utilizing Azaspiro[3.3]heptanes as Unique Building Blocks
The utility of a chemical scaffold is often underpinned by the synthetic methodologies available for its construction and functionalization. In recent years, significant progress has been made in the synthesis of a wide array of azaspiro[3.3]heptane derivatives, establishing them as versatile and unique building blocks in organic synthesis. nih.govresearchgate.netacs.org
Researchers have developed expedient and scalable routes to access these novel modules, often starting from commercially available materials. thieme.deacs.org These synthetic strategies allow for the introduction of functional groups at various positions of the spirocyclic core, creating a diverse set of building blocks with multiple "exit vectors" for further chemical elaboration. nih.govresearchgate.net For instance, the synthesis of 1-substituted 2-azaspiro[3.3]heptanes has been achieved with high diastereoselectivity. rsc.org Furthermore, methods for the asymmetric synthesis of these scaffolds are being developed, which is crucial for their application in medicinal chemistry and catalysis. rsc.org The ability to create a variety of substituted azaspiro[3.3]heptanes, such as this compound and its ketone precursor, 2-Benzyl-2-azaspiro[3.3]heptan-6-one, provides chemists with a toolbox of novel three-dimensional fragments to incorporate into complex molecules. bldpharm.comachemblock.com
| Synthetic Method | Starting Material | Product | Key Features | Reference |
| Intramolecular Cyclization | Functionalized azetidines | Substituted azaspiro[3.3]heptanes | Provides access to a range of angular azaspirocycles with multiple functionalization points. | acs.org |
| Diastereoselective Addition | Ethyl cyclobutanecarboxylate (B8599542) and chiral imines | 1-Substituted 2-azaspiro[3.3]heptanes | A three-step procedure affording enantiomerically and diastereomerically pure products. | rsc.org |
| Double N-alkylation | 2-Fluoro-4-nitroaniline and 3,3-bis(bromomethyl)oxetane (B1265868) | 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane | A practical and scalable route to a key intermediate for a potent antibiotic. | acs.org |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-Benzyl-2-azaspiro[3.3]heptan-6-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step cyclization and functional group transformations. For example, spirocyclic azetidine derivatives can be synthesized via hydroxide-facilitated alkylation, as demonstrated in a scalable process yielding >87% purity under optimized temperature and solvent conditions (e.g., using 3,3-bis(bromomethyl)oxetane as a precursor) . Key steps include controlling reaction time (e.g., 12–24 hours) and using Schotten–Baumann conditions for intermediate purification. Distillation and crystallization are critical for isolating the final product .
Q. How is the structural integrity of this compound confirmed experimentally?
- Methodological Answer : Structural validation relies on spectroscopic techniques:
- NMR : H and C NMR identify spirocyclic frameworks and benzyl substituents. For example, the hydroxyl proton at position 6 appears as a singlet (~1.5–2.0 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular formula (e.g., C₁₃H₁₇NO₂, observed m/z 219.1234) .
- X-ray Crystallography : Resolves stereochemistry, particularly for chiral centers in the azaspiro system .
Q. What are the recommended storage and handling protocols for this compound?
- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent oxidation of the hydroxyl group. Use desiccants to mitigate hygroscopicity, as moisture can degrade the spirocyclic structure . Handling in fume hoods with PPE (gloves, goggles) is advised due to potential respiratory irritation (H335 hazard code) .
Advanced Research Questions
Q. How does the spirocyclic architecture of this compound influence its biological activity compared to non-spiro analogs?
- Methodological Answer : The rigid 3D structure enhances binding affinity to targets like GPCRs or enzymes. For example, spirocyclic amines show 10–100x higher selectivity for σ₁ receptors compared to linear analogs due to reduced conformational flexibility . Computational docking studies (e.g., using AutoDock Vina) can predict interactions, while in vitro assays (e.g., radioligand binding) validate target engagement .
Q. How can researchers resolve contradictions in reported biological activities of azaspiro compounds?
- Methodological Answer : Discrepancies (e.g., antitumor vs. antimicrobial effects) often arise from assay variability. Standardize protocols:
- Dose-Response Curves : Test across a wide concentration range (nM–µM).
- Cell Line Validation : Use authenticated lines (e.g., ATCC) to avoid cross-contamination .
- Orthogonal Assays : Confirm antimicrobial activity with both MIC (Minimum Inhibitory Concentration) and time-kill assays .
Q. What strategies are effective for derivatizing the hydroxyl group to enhance pharmacokinetic properties?
- Methodological Answer : Functionalize the hydroxyl group via:
- Esterification : React with acyl chlorides (e.g., acetyl chloride) to improve lipophilicity (logP increase by ~1.5 units) .
- Sulfonation : Introduce sulfonate groups for enhanced aqueous solubility (e.g., 2x increase in PBS solubility) .
- Prodrug Design : Link to cleavable moieties (e.g., phosphate esters) for targeted release in vivo .
Q. What analytical techniques are critical for assessing purity in complex reaction mixtures?
- Methodological Answer :
- HPLC-MS : Use C18 columns with 0.1% formic acid in acetonitrile/water gradients. Monitor for byproducts like debenzylated intermediates .
- Chiral Chromatography : Resolve enantiomers using Chiralpak AD-H columns (e.g., heptane/ethanol 90:10) to ensure >99% enantiomeric excess .
- Karl Fischer Titration : Quantify residual water (<0.1% w/w) to confirm anhydrous conditions during synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
